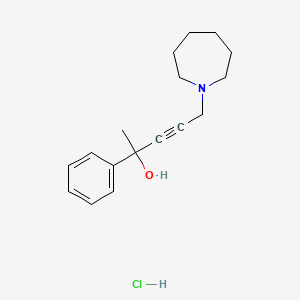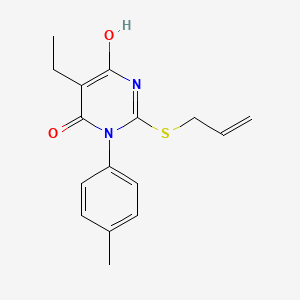![molecular formula C10H10N4O4 B5967943 4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5967943.png)
4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, an amino group, and a methoxyaniline moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-methoxyaniline with a suitable carbonyl compound to form an intermediate, which is then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The amino and methoxyaniline groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including pH, temperature, and solvent, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and amino group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3-Methoxyanilino)carbonyl]amino}sulfonyl)thiophene
- N-[4-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZYL)PHENYL]-N’-(4-METHOXYPHENYL)UREA
Uniqueness
4-AMINO-3-[(3-METHOXYANILINO)CARBONYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, differentiates it from other similar compounds, providing unique pathways for chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
4-amino-N-(3-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-7-4-2-3-6(5-7)12-10(15)8-9(11)13-18-14(8)16/h2-5H,1H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBOCUXYPKDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=[N+](ON=C2N)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B5967867.png)
![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![N-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}isonicotinamide](/img/structure/B5967898.png)
![[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B5967902.png)
![2-(dimethylamino)-N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B5967906.png)
![2-(1-methyl-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5967907.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967917.png)


![Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B5967931.png)
![N-(4-bromo-2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5967936.png)
![1-(2-methylphenyl)-4-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B5967941.png)
![N-(diphenylmethyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5967952.png)
